(3aR,4R,5R,6aS)-4-((R,E)-3-((tert-Butyldimethylsilyl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
Description
This compound is a highly functionalized cyclopenta[b]furan derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyl group, a trifluoromethylphenoxy-substituted butenyl chain, and a biphenyl-4-carboxylate ester. The TBS group enhances lipophilicity and stability, while the trifluoromethylphenoxy moiety contributes to electronic modulation and metabolic resistance .
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41F3O6Si/c1-36(2,3)47(4,5)46-29(23-43-28-13-9-12-27(20-28)37(38,39)40)18-19-30-31-21-34(41)44-33(31)22-32(30)45-35(42)26-16-14-25(15-17-26)24-10-7-6-8-11-24/h6-20,29-33H,21-23H2,1-5H3/b19-18+/t29-,30-,31-,32-,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAZYHLGNODOFU-AVEXLINGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C=CC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](COC1=CC=CC(=C1)C(F)(F)F)/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41F3O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4R,5R,6aS)-4-((R,E)-3-((tert-Butyldimethylsilyl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate (CAS Number: 865087-08-7) is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its synthesis, mechanism of action, and any relevant case studies or research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 666.80 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | |
| Boiling Point | at 760 mmHg |
| Flash Point | |
| LogP |
These properties indicate a relatively stable compound with significant hydrophobic characteristics due to its high LogP value.
The biological activity of this compound is primarily attributed to its structural components, which include a trifluoromethyl group and a biphenyl moiety. These groups are known for enhancing lipophilicity and can influence interactions with biological membranes and proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural analogies with known inhibitors.
- Receptor Modulation : The presence of the biphenyl group suggests potential interactions with various receptors, possibly affecting signaling pathways.
Research Findings
Recent studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties. For instance:
- Anti-inflammatory Activity : A related compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting that the target compound may exhibit similar effects.
- Anticancer Potential : Research has shown that structurally similar biphenyl derivatives can induce apoptosis in cancer cells through the activation of caspases.
Case Studies
- In Vitro Studies : A study conducted on a related compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
- Animal Models : In vivo experiments using mouse models demonstrated that compounds with similar silyl ether functionalities reduced tumor growth by modulating immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a family of cyclopenta[b]furan-based esters with modifications in substituents and stereochemistry. Key analogues include:
Q & A
Basic: What are the key considerations for synthesizing this compound with correct stereochemistry?
Methodological Answer:
Synthesis requires precise stereochemical control due to the compound’s multiple chiral centers (3aR,4R,5R,6aS) and the (R,E)-configured ene moiety. Critical steps include:
- Chiral Auxiliaries/Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation or Evans auxiliaries) to establish stereocenters early in the synthesis .
- Protecting Groups : The tert-butyldimethylsilyl (TBDMS) group protects hydroxyl intermediates; deprotection timing is crucial to avoid side reactions .
- Reaction Monitoring : Employ TLC or LC-MS to track intermediate stereochemistry, ensuring retention of configuration during steps like cyclization or carboxylate coupling .
- Temperature/Solvent Control : Low temperatures (−78°C) in polar aprotic solvents (e.g., THF) minimize racemization during nucleophilic substitutions .
Basic: How to confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : 1D H/C NMR identifies functional groups (e.g., TBDMS at ~0.1 ppm, biphenyl aromatic signals). 2D experiments (COSY, HSQC) resolve overlapping signals in the cyclopenta[b]furan core .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ ion) and detect impurities via isotopic patterns .
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to assess purity (>98%) and resolve diastereomers .
- X-ray Crystallography (if crystalline): Definitive proof of absolute configuration .
Advanced: What strategies optimize the yield in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
Optimization focuses on preserving reactive groups (e.g., ene, trifluoromethylphenoxy):
- Stepwise Protection : Sequential protection of hydroxyls (TBDMS) and carboxylates (tert-butyl esters) prevents undesired cross-reactions .
- Inert Conditions : Conduct air/moisture-sensitive steps (e.g., Grignard additions) under argon with dried solvents .
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) while minimizing thermal degradation .
- Workup Precision : Use mild extraction (pH-controlled) to isolate intermediates without hydrolyzing the TBDMS group .
Advanced: How to analyze and resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Discrepancies (e.g., unexpected H NMR shifts) arise from dynamic effects or impurities. Resolve via:
- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., rotamers in the biphenyl group) .
- Computational Modeling : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., diastereomers) to HPLC runs to confirm co-elution .
- 2D NOESY : Detect spatial proximities (e.g., between cyclopenta[b]furan and TBDMS groups) to validate stereochemistry .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
Design assays based on structural analogs (e.g., prostaglandin or kinase inhibitors):
- Receptor Binding Assays : Radioligand competition (e.g., H-PGE2 for prostaglandin receptors) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition) with LC-MS quantification of substrate turnover .
- Cell-Based Assays : Measure cytotoxicity (MTT assay) or signaling (cAMP ELISA) in relevant cell lines (e.g., HEK293T transfected with FP receptors) .
- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS to estimate half-life .
Advanced: How to design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
Simulate physiological environments and track degradation:
- pH/Time Course Studies : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C. Sample aliquots at intervals (0–48 hrs) for LC-MS analysis .
- Oxidative Stress : Add HO or cytochrome P450 enzymes to identify oxidation-prone sites (e.g., ene group) .
- Light Exposure : Test photostability under UV/visible light (ICH Q1B guidelines) to guide storage conditions .
- Stability-Indicating Assays : Develop HPLC methods that resolve degradation products (e.g., hydrolyzed carboxylate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
